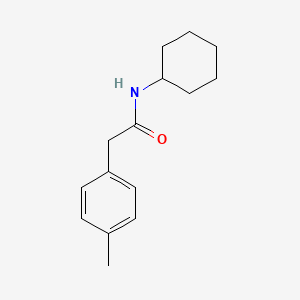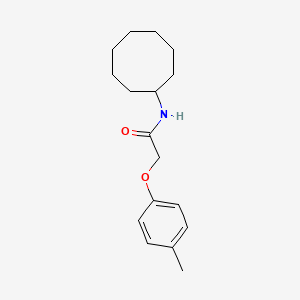
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as E-3810, is a small molecule inhibitor that has been developed for its antiangiogenic properties. It has been found to have potential therapeutic applications in cancer treatment and other diseases related to abnormal angiogenesis.
Wirkmechanismus
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide works by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key receptor involved in the process of angiogenesis. By inhibiting VEGFR2, 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide prevents the growth of new blood vessels and reduces the blood supply to tumors, leading to tumor regression. 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It is well tolerated in animal models, and its half-life in the blood is reported to be around 6-8 hours. 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been found to reduce tumor growth and metastasis in preclinical models of cancer, and it has also been found to improve visual acuity in animal models of age-related macular degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide is its specificity for VEGFR2, which makes it a promising candidate for cancer treatment. However, one of the limitations of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide is its low solubility, which may affect its bioavailability. Another limitation is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the development of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide. One of the directions is to improve its solubility and bioavailability, which may enhance its therapeutic efficacy. Another direction is to investigate its potential in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to assess its safety and efficacy in clinical trials, which may pave the way for its approval as a cancer therapy.
Synthesemethoden
The synthesis of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been published in several research articles, and it involves the use of various reagents and solvents to obtain the final product. The yield of the synthesis method is reported to be around 40-50%.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its antiangiogenic properties. It has been found to inhibit the growth of new blood vessels, which is a critical process for the development and progression of cancer. 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been tested in preclinical models of various cancers, including breast, lung, and prostate cancers, and has shown promising results. It has also been found to have potential therapeutic applications in other diseases related to abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(4-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-12-16(15-6-4-5-7-17(15)21-18)19(22)20-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLFKCNTIQHISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-methoxyphenyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)
![ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B5853354.png)
![4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5853358.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5853366.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853370.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)


![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)
![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)

![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)